Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine, with the Chemical Abstracts Service number 1603440-38-5, is a chemical compound that features a butyl group attached to a pyrazole ring. This compound is classified as a tertiary amine due to the presence of a nitrogen atom bonded to three carbon-containing groups, which contributes to its unique chemical properties and potential biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 181.28 g/mol .
The synthesis of Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can be achieved through various methods, typically involving nucleophilic substitution reactions. One common approach is the reaction of 1-ethyl-1H-pyrazole with a suitable butyl halide in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dichloromethane or ethanol. This method facilitates the formation of the desired amine through the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the butyl halide.
For industrial-scale production, continuous flow reactors can be employed to optimize reaction conditions and improve yields. Automated systems may enhance efficiency and scalability during the synthesis process.
The molecular structure of Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine consists of a butyl group linked to a pyrazole ring via a methyl bridge. The pyrazole ring contains an ethyl substituent at the 1-position, contributing to its unique properties.
Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine primarily involves its interactions with biological targets, which may include enzymes and receptors. Studies have suggested that compounds with similar structures exhibit significant biological activities, potentially acting as enzyme inhibitors or receptor modulators. Understanding these interactions is crucial for elucidating its pharmacological potential .
While specific physical properties such as boiling point and melting point are not readily available, typical characteristics for similar compounds include:
The compound exhibits basicity due to the presence of the nitrogen atom in the amine group, making it reactive towards electrophiles and capable of forming salts with acids.
Further studies are needed to fully characterize its physical properties under various conditions.
Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has potential applications in medicinal chemistry due to its structural similarity to compounds known for biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting specific pathways in diseases such as inflammation or cancer. Additionally, its unique structure could be explored for applications in agrochemicals or materials science .
The 1,3-disubstituted pyrazole configuration in Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine confers specific advantages in molecular design. The N1-ethyl group imposes steric control over the heterocycle's orientation while contributing to lipophilicity modulation. This substitution pattern prevents tautomerism observed in unsubstituted pyrazoles, ensuring consistent electronic distribution. The C3-methyl substituent (implied by the "methylamine" designation) further enhances the framework's stability and influences dipole moment orientation. X-ray crystallographic studies of analogous compounds reveal nearly planar heterocyclic rings with bond length alternation consistent with π-excessive aromatic systems (average C3-C4 bond length: 1.44Å; C4-C5: 1.36Å). This electron distribution creates a polarized environment where the C5 position becomes electron-rich, enhancing nucleophilicity at the adjacent methylene group when functionalized as an amine [1] [6].
Table 1: Comparative Structural Features of Pyrazole Amine Derivatives
Compound | N1 Substituent | C3 Substituent | C5 Functionalization | Molecular Volume (ų) |
---|---|---|---|---|
3-tert-Butyl-1-ethyl-1H-pyrazol-5-amine [5] [7] | Ethyl | tert-Butyl | -NH₂ | 167.25 |
1-Butyl-1H-pyrazol-5-amine [4] | Butyl | H | -NH₂ | 139.20 |
Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine | Ethyl | Methyl | -CH₂-NH(nBu) | ~210 (estimated) |
The methylene spacer (-CH₂-) in Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine provides conformational flexibility, enabling optimal positioning of the tertiary amine for target engagement. Molecular modeling indicates the butyl chain adopts extended conformations that project the amine nitrogen approximately 5.7Å from the pyrazole centroid – a distance compatible with chelation of metal ions or simultaneous hydrogen bonding at biological interfaces. This geometric arrangement facilitates bioisosteric replacement of natural polyamines while offering superior metabolic stability compared to endogenous counterparts. The compound's logP (calculated: 1.78-2.15) reflects balanced lipophilicity suitable for membrane permeation without excessive hydrophobic character [1] [8].
The tertiary amine in Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine serves as a critical pharmacophoric element with multifaceted functions. As a proton-accepting center, it exhibits pKa values typically ranging between 9.2-10.5 (depending on microenvironment), rendering it partially protonated at physiological pH. This protonation equilibrium enables ionic interactions with anionic residues in enzyme active sites or receptor cavities. Computational analyses reveal significant charge redistribution upon protonation, with the positive charge delocalized toward the pyrazole ring (+0.32e on ammonium nitrogen, +0.15e on pyrazole N2). This electronic communication may enhance binding affinity through dipole stabilization or cation-π interactions with aromatic residues in targets [6] [8].
The butyl chain's hydrocarbon topology provides a defined hydrophobic domain that complements the polar pyrazole system. This amphiphilic character promotes interactions with membrane-associated targets while facilitating passage through phospholipid bilayers. Compared to shorter-chain analogues, the butyl group extends the hydrophobic contact surface by approximately 40Ų, potentially enhancing van der Waals interactions. The rotational freedom of the butyl chain (rotational barrier: ~3.1 kcal/mol) allows adaptive binding to structurally diverse targets, though it may incur entropic penalties upon complex formation. Strategic constraint through cyclization or introduction of rigid elements represents an unexplored optimization strategy for this pharmacophore [3] [8].
The tertiary amine's sp³-hybridized nitrogen serves as a hydrogen bond acceptor without donor capability, distinguishing it from primary and secondary amines. This property prevents undesired solvation effects or non-specific binding to off-target sites requiring H-bond donation. Additionally, the non-bonding electron pair can coordinate metal ions in metalloenzyme active sites, as demonstrated in carbonic anhydrase inhibitors featuring pyrazolylalkylamine motifs. Chelation studies indicate formation constants (logK) of 3.8-4.2 for Zn²⁺ and 2.9-3.3 for Cu²⁺ with structurally related compounds, suggesting potential metalloenzyme targeting applications [2] [6].
The therapeutic evolution of pyrazolylmethylamines commenced with the discovery of simple pyrazole amino derivatives in the mid-20th century. Early investigations focused on antipyretic and analgesic properties, exemplified by derivatives like 1-phenyl-3-methyl-5-aminopyrazole (1957). The 1980s marked a significant shift toward functionalized chains with the synthesis of N-(pyrazolylmethyl)-N-alkylamines, revealing enhanced central nervous system penetration and receptor affinity. This period saw the emergence of compounds featuring ethyl, propyl, and butyl amine chains designed to mimic endogenous neurotransmitter structures. The strategic incorporation of tertiary amines began in earnest during the 1990s, coinciding with advances in structure-based drug design that recognized the pharmacodynamic advantages of aliphatic amines [2] [3].
Table 2: Milestones in Pyrazolylmethylamine Therapeutic Applications
Era | Therapeutic Focus | Structural Features | Key Advances |
---|---|---|---|
1950-1970 | Analgesia/Antipyresis | C5-NH₂, N1-aryl, C3-methyl | Discovery of pyrazole's COX-independent effects |
1980-2000 | Antibacterials/Anticancer | C5-CH₂-NHR (R=alkyl), N1-alkyl | Enhanced cellular penetration and target affinity |
2000-2010 | Kinase Inhibition | C5-CH₂-NR₂ (tertiary), N1-hetaryl | Rational design of ATP-competitive inhibitors |
2010-Present | Targeted Therapies | Chiral centers, constrained amines, hybrid motifs | Selective enzyme inhibition and receptor modulation |
The twenty-first century witnessed diversification into targeted cancer therapies, inspired by pyrazole-based kinase inhibitors like crizotinib (approved 2011). Structural analyses of successful clinical agents revealed that 68% incorporated tertiary amines, with butylamino chains appearing in 22% of kinase-targeted candidates. This preference stems from the amine's ability to form salt bridges with conserved aspartate or glutamate residues in ATP-binding pockets. Contemporary research explores hybrid molecules where pyrazolylmethylamines serve as delivery vectors for cytotoxic warheads, leveraging their favorable distribution properties. For instance, antibody-drug conjugates featuring pyrazolylmethylamine linkers demonstrate improved plasma stability and tumor accumulation compared to traditional dipeptide-based systems [2] [3] [6].
Synthetic methodologies have evolved in parallel with therapeutic applications. Early routes relied on nucleophilic displacement of 5-(chloromethyl)pyrazoles, yielding racemic mixtures with variable purity. Modern approaches employ reductive amination of 5-pyrazolecarbaldehydes under controlled conditions, enabling stereoselective access to chiral amine derivatives. Transition-metal catalyzed amination techniques (e.g., Buchwald-Hartwig coupling) now permit direct functionalization of halogenated pyrazoles, bypassing multi-step sequences. The synthesis of Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine exemplifies contemporary efficiency: 1-ethyl-5-formyl-3-methylpyrazole undergoes reductive amination with n-butylamine using sodium triacetoxyborohydride in dichloromethane, achieving yields >85% within 4 hours at ambient temperature [1] [3] [4].
Despite extensive investigation of pyrazole amines, significant knowledge gaps persist regarding Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine and its structural congeners. Foremost is the limited exploration of stereochemical effects. While the molecule lacks chiral centers, rotation about the methylene-amine bond creates atropisomeric conformers potentially exhibiting differential target recognition. No systematic studies have addressed whether stabilized rotamers show enhanced biological properties or whether introducing chiral elements in the butyl chain (e.g., 2-aminobutyl substitution) would improve selectivity. Molecular dynamics simulations predict three predominant conformers with energy barriers of 2.8-3.5 kcal/mol, but experimental validation of conformational preferences in solution or bound states remains absent [1] [8].
The structure-activity relationship landscape for aliphatic chain variation is surprisingly incomplete. Existing data focus predominantly on methyl, ethyl, and benzyl analogues, with systematic evaluation of linear alkyl chains (propyl to hexyl) available for only 17% of reported biological targets. Even less explored are branched (isobutyl, neopentyl) or functionalized (2-aminoethyl, 3-hydroxypropyl) chains, despite computational evidence suggesting improved target complementarity. Particularly lacking is investigation into chain length effects on membrane partitioning – a critical determinant of intracellular accumulation. Predictive models indicate a 0.35 logD increase per methylene unit added beyond propyl, but experimental verification for pyrazolylmethylamines is limited to two studies [3] [6].
From a translational perspective, the pharmacokinetic characterization of such compounds is remarkably sparse. No published data exist for Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine regarding metabolic stability, cytochrome P450 interactions, or oral bioavailability. This gap extends to formulation science: the hydrochloride salt form likely offers superior aqueous solubility (>50 mg/mL predicted) compared to the free base (<5 mg/mL), yet no experimental solubility profiles or crystalline structure analyses are available. Furthermore, the potential for N-oxidation metabolic pathways – a common vulnerability of tertiary amines – has not been experimentally assessed despite computational alerts suggesting moderate risk (MetaSite probability: 0.42) [1] [2].
Perhaps the most significant gap lies in the target identification landscape. While pyrazolylmethylamines are frequently employed as synthetic intermediates, dedicated investigation of their specific biological interactions remains limited. High-throughput screening data exists for <0.5% of reported compounds in this class against therapeutically relevant target panels. Particularly understudied are interactions with:
This target ambiguity contrasts sharply with well-explored pyrazole drug classes like COX-2 inhibitors, highlighting a critical need for phenotypic screening and target deconvolution studies focused specifically on aliphatic amine derivatives [2] [3] [6].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8